![molecular formula C14H17BrN2O B14783784 1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]-2,2-dimethylpropan-1-amine](/img/structure/B14783784.png)
1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]-2,2-dimethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE is a chiral compound that features a bromophenyl group attached to an oxazole ring, which is further connected to a dimethylpropanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a bromophenyl-substituted precursor.
Attachment of the Dimethylpropanamine Moiety: The dimethylpropanamine group is introduced via a nucleophilic substitution reaction, where the amine attacks an electrophilic carbon on the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE may involve:
Large-Scale Cyclization Reactions: Utilizing high-yield cyclization reactions to form the oxazole ring.
Efficient Nucleophilic Substitution: Employing optimized conditions for the nucleophilic substitution to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and oxazole ring play crucial roles in binding to these targets, while the dimethylpropanamine moiety may influence the compound’s overall pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE: The enantiomer of the compound, which may have different biological activities and properties.
1-(5-(4-CHLOROPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE: A similar compound with a chlorophenyl group instead of a bromophenyl group.
1-(5-(4-FLUOROPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE: A fluorinated analog that may exhibit different reactivity and properties.
Uniqueness
(S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE is unique due to the presence of the bromophenyl group, which can participate in specific chemical reactions and interactions that are not possible with other halogenated analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Propiedades
Fórmula molecular |
C14H17BrN2O |
|---|---|
Peso molecular |
309.20 g/mol |
Nombre IUPAC |
1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C14H17BrN2O/c1-14(2,3)12(16)13-17-8-11(18-13)9-4-6-10(15)7-5-9/h4-8,12H,16H2,1-3H3 |
Clave InChI |
ODMWOTIYDJTMSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C1=NC=C(O1)C2=CC=C(C=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14783702.png)
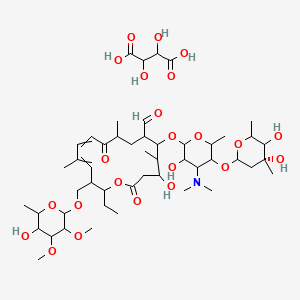
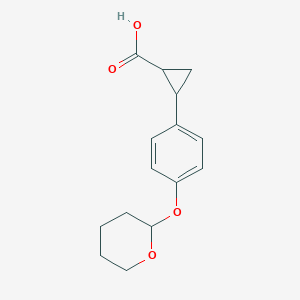
![N-[3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]propyl]acetamide](/img/structure/B14783716.png)
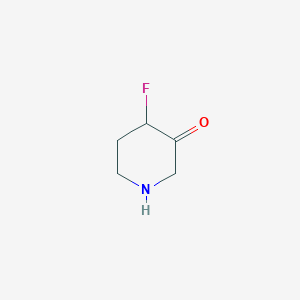
![(13S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14783730.png)
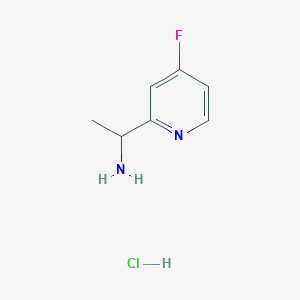
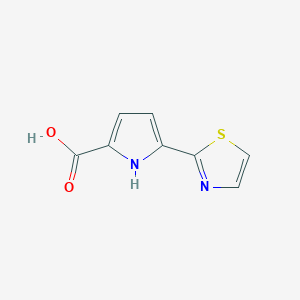

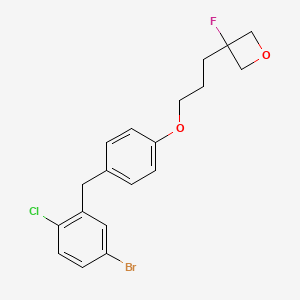
![9-[3-hydroxy-2-(hydroxymethyl)propyl]-2-imino-5H-purin-6-one](/img/structure/B14783761.png)
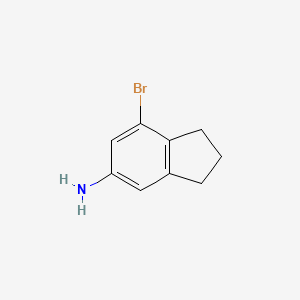
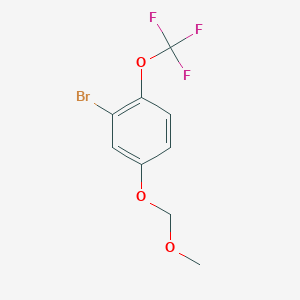
![1'-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B14783795.png)
